molecular formula C11H12FNO B8602962 4-Butoxy-2-fluorobenzonitrile

4-Butoxy-2-fluorobenzonitrile

Cat. No.: B8602962
M. Wt: 193.22 g/mol
InChI Key: IXDUJKCZPUODIQ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzonitrile (B105546) Chemistry

Fluorinated benzonitriles are a class of organic compounds that serve as crucial intermediates and molecular scaffolds in diverse areas of chemical science, including medicinal chemistry, agrochemistry, and materials science. alfa-chemical.comsigmaaldrich.com The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.comnih.gov Fluorine's high electronegativity can influence the electronic environment of the aromatic ring, while its relatively small size allows it to be incorporated without causing major steric hindrance. nih.gov

These characteristics make fluorinated benzonitriles valuable building blocks for creating more complex molecules. sigmaaldrich.comchem-space.com For instance, they are used in the synthesis of pharmaceuticals, where the fluorine atom can enhance metabolic stability and binding affinity. tcichemicals.com In materials science, these compounds are precursors for materials like liquid crystals and organic light-emitting diodes (OLEDs), where the fluorine substituent helps to tune essential physical properties such as dielectric anisotropy and photoluminescence. nih.govrsc.orgossila.com The strategic placement of fluorine on the benzonitrile core, as seen in 4-Butoxy-2-fluorobenzonitrile, allows for precise modification of the molecule's reactivity and properties for targeted applications.

Strategic Significance of Butoxy and Nitrile Functionalities in Organic Synthesis

The butoxy and nitrile functional groups are of immense importance in organic synthesis, each imparting distinct and valuable reactivity to the parent molecule.

The butoxy group (-O-C₄H₉) is an ether linkage that primarily influences the molecule's physical properties. It is a hydrophobic moiety that can enhance the solubility of a compound in non-polar organic solvents. goong.com This property is crucial in various chemical reactions and for the formulation of products like coatings and adhesives. goong.com In the context of complex molecule synthesis, alkoxy groups like butoxy can also play a role in directing the regioselectivity of certain reactions on the aromatic ring. While the related tert-butoxy (B1229062) group is well-known as a protecting group for alcohols and amines due to its stability and ease of removal, the n-butoxy group in this compound primarily acts as a modifier of solubility and electronic properties. ontosight.aiontosight.aiwikipedia.org

The nitrile group (-C≡N), or cyano group, is an exceptionally versatile functional group in organic synthesis. numberanalytics.com Its carbon-nitrogen triple bond provides a reactive site for a wide array of chemical transformations. ebsco.com Nitriles are considered valuable intermediates because the cyano group can be converted into several other important functionalities, including primary amines (via reduction) and carboxylic acids (via hydrolysis). ebsco.comfiveable.me Furthermore, the nitrile group can participate in various cycloaddition reactions to construct complex heterocyclic frameworks, which are common motifs in pharmaceuticals and agrochemicals. numberanalytics.comnih.govresearchgate.net It can also act as a directing group in C-H bond functionalization reactions, enabling the introduction of other substituents at specific positions on the molecule. nih.govresearchgate.net

Overview of Research Domains Investigated for this compound

This compound is primarily investigated as a chemical intermediate or building block for the synthesis of more complex target molecules. chem-space.com Research has focused on its synthesis and characterization, with specific details on its spectroscopic data (¹H NMR) being reported in the scientific literature, confirming its preparation as a yellow solid. figshare.com

Based on the applications of structurally similar compounds, the primary research domains for this compound include:

Medicinal Chemistry: Fluorinated benzonitriles are common scaffolds for active pharmaceutical ingredients (APIs). ossila.comnih.gov The specific arrangement of substituents in this compound makes it a potential precursor for novel therapeutic agents. For example, related 2-fluorobenzonitrile (B118710) derivatives are used to synthesize kinase inhibitors and compounds targeting central nervous system disorders. ossila.comtandfonline.com The synthesis of 4-Butoxy-2-fluorobenzoic acid, a closely related derivative, has been documented as part of a process to discover novel biological binders. researchgate.net

Materials Science: Benzonitrile derivatives are integral to the development of liquid crystals, which are used in display technologies. lookchem.commdpi.commitsuifinechemicals.com The polarity and rod-like shape of many benzonitrile compounds are conducive to forming liquid crystalline phases. The fluorine and butoxy substituents on this compound can modulate properties like dielectric anisotropy and melting point, which are critical for the performance of liquid crystal displays. nih.govworktribe.com Additionally, fluorinated benzonitriles are used in the development of materials for OLEDs. rsc.orgossila.com

The utility of this compound lies in its role as a versatile platform, offering multiple reaction sites for chemists to build more elaborate and functional molecules for these high-technology and pharmaceutical applications.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO figshare.com
Appearance Yellow Solid figshare.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

4-butoxy-2-fluorobenzonitrile

InChI

InChI=1S/C11H12FNO/c1-2-3-6-14-10-5-4-9(8-13)11(12)7-10/h4-5,7H,2-3,6H2,1H3

InChI Key

IXDUJKCZPUODIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C#N)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Butoxy 2 Fluorobenzonitrile

Precursor Synthesis and Functionalization Pathways for 4-Butoxy-2-fluorobenzonitrile

The primary and most crucial precursor for the synthesis of this compound is 2-fluoro-4-hydroxybenzonitrile (B1301987). The accessibility and purity of this intermediate dictate the efficiency of the subsequent etherification step. Several functionalization pathways have been developed to produce this key phenolic precursor.

One prominent route begins with 4-bromo-2-fluorobenzonitrile. chemicalbook.com This pathway involves a copper-catalyzed hydroxylation reaction. The reaction proceeds in the presence of a copper(II) bromide catalyst, a base such as triethylamine, and a hydride source like formic acid, all within an acetonitrile (B52724) solvent. The reaction mixture is subjected to an oxygen atmosphere and UV irradiation at room temperature for approximately 24 hours to yield 2-fluoro-4-hydroxybenzonitrile. chemicalbook.com

An alternative pathway starts from the more accessible 3-fluorophenol. google.com This method involves the regioselective bromination of 3-fluorophenol to produce 4-bromo-3-fluorophenol. This intermediate is then subjected to reactions that convert the bromo and hydroxyl functionalities to the desired nitrile and hydroxyl groups at the correct positions, ultimately forming 2-fluoro-4-hydroxybenzonitrile. google.com These precursor pathways are foundational for the eventual synthesis of the target molecule.

Strategic Fluorination Approaches for Benzonitrile (B105546) Scaffolds

The incorporation of a fluorine atom at the ortho-position to the nitrile is a critical structural feature. Strategic fluorination is often accomplished early in the synthetic sequence by selecting an appropriately fluorinated starting material. However, direct fluorination of a benzonitrile scaffold is also a viable, though challenging, approach.

A common industrial method is nucleophilic aromatic substitution (SNAr), specifically a halogen exchange (Halex) reaction. google.com This process typically involves reacting a corresponding chlorobenzonitrile, such as 2,4-dichlorobenzonitrile, with an alkali metal fluoride, most commonly potassium fluoride (KF). The reaction requires high temperatures (ranging from 80 to 220 °C) and is often carried out in a high-boiling point aprotic polar solvent like dimethyl sulfoxide (DMSO) or sulfolane to facilitate the exchange. google.com The efficiency of this exchange is enhanced by the presence of the electron-withdrawing nitrile group, which activates the aromatic ring for nucleophilic attack. To improve reaction rates and yields, phase-transfer catalysts, such as quaternary ammonium compounds or crown ethers, may be employed. google.com

Another strategy involves fluorodenitration, where a nitro group is displaced by fluoride. This can be an effective method when a suitable nitro-substituted precursor, like 2-cyano-3-nitrobenzene, is available. google.com The choice of fluorination strategy depends heavily on the availability of starting materials, cost, and the desired regioselectivity.

Etherification Reactions and Alkoxy Group Introduction in this compound Synthesis

The introduction of the butoxy group onto the 2-fluoro-4-hydroxybenzonitrile precursor is most effectively achieved through the Williamson ether synthesis. wikipedia.org This classic and reliable method is an SN2 reaction involving a nucleophilic alkoxide and an electrophilic alkyl halide. masterorganicchemistry.com

The synthesis proceeds in two stages. First, the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile is deprotonated by a strong base to form a more nucleophilic phenoxide ion. Common bases for this step include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The choice of base and solvent is crucial for the reaction's success.

In the second stage, an alkylating agent, typically 1-bromobutane or 1-chlorobutane, is added to the reaction mixture. The phenoxide ion then acts as a nucleophile, attacking the electrophilic primary carbon of the butyl halide and displacing the halide leaving group to form the desired ether linkage. wikipedia.orgwvu.edu To maximize the yield of the SN2 product and minimize competing elimination (E2) reactions, a primary alkyl halide is strongly preferred. libretexts.org The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base while leaving the nucleophilic phenoxide anion reactive. chem-station.com

Nitrile Group Installation and Modification Strategies for Substituted Benzonitriles

One of the most prevalent methods is the transition-metal-catalyzed cyanation of an aryl halide. For instance, a precursor like 4-bromo-2-fluorotoluene can be reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN). This reaction is typically catalyzed by a palladium complex, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a solvent like DMF at elevated temperatures.

Another widely used classical method is the Sandmeyer reaction. This process involves the diazotization of a primary aromatic amine precursor, such as 4-alkoxy-2-fluoroaniline, using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) cyanide to replace the diazonium group with a nitrile group. This method is particularly useful when the corresponding aniline is readily available. google.com

Modification of an existing nitrile group is also possible, though less common for this specific synthesis. Nitriles can be hydrolyzed to amides or carboxylic acids, or reduced to primary amines, demonstrating their versatility as a synthetic handle. sigmaaldrich.com

Optimized Reaction Conditions and Catalyst Systems for this compound Production

Optimization of reaction conditions is paramount for maximizing yield and purity while minimizing costs and reaction times. For the key etherification step (Williamson synthesis) of 2-fluoro-4-hydroxybenzonitrile with a butyl halide, several parameters can be adjusted. The choice of base, solvent, temperature, and alkylating agent significantly influences the outcome.

Potassium carbonate is often favored as a base in industrial settings due to its lower cost and easier handling compared to sodium hydride. Polar aprotic solvents like DMF, acetone (B3395972), or acetonitrile are preferred. The reaction temperature is typically maintained between room temperature and the reflux temperature of the solvent to ensure a reasonable reaction rate without promoting side reactions.

Below is a table summarizing typical reaction conditions for the Williamson ether synthesis step.

ParameterCondition 1Condition 2Condition 3Rationale
Precursor 2-Fluoro-4-hydroxybenzonitrile2-Fluoro-4-hydroxybenzonitrile2-Fluoro-4-hydroxybenzonitrileKey intermediate
Base K₂CO₃ (Potassium Carbonate)NaH (Sodium Hydride)NaOH (Sodium Hydroxide)K₂CO₃ is milder and cheaper; NaH is stronger but requires anhydrous conditions; NaOH is a strong, common base.
Alkylating Agent 1-Bromobutane1-Bromobutane1-ChlorobutaneBromides are more reactive than chlorides, leading to faster reaction times.
Solvent AcetoneAnhydrous DMFAcetonitrileAcetone is a good solvent for K₂CO₃; DMF is excellent for SN2 but harder to remove; Acetonitrile is a versatile polar aprotic solvent.
Temperature 56 °C (Reflux)Room Temp to 60 °C82 °C (Reflux)Temperature is optimized to balance reaction rate and minimize side products.
Typical Yield >90%>95%>85%Yields vary based on the combination of reagents and conditions.

For precursor synthesis involving palladium-catalyzed cyanation, the catalyst system is critical. A catalyst like Pd(PPh₃)₄ is effective, but optimization may involve screening different ligands and palladium sources to improve turnover number and reduce catalyst loading, thereby lowering costs.

Scalable Synthesis Protocols and Process Intensification Studies for this compound

Transitioning the synthesis of this compound from laboratory scale to industrial production requires robust and scalable protocols. Key considerations include reaction safety, cost of goods, waste management, and process efficiency. Batch processing is common, but process intensification studies often explore the advantages of continuous flow manufacturing.

Continuous flow reactors offer significant benefits for key steps like fluorination or etherification. They provide superior heat and mass transfer, which allows for better temperature control and mixing, leading to improved reaction selectivity and safety, especially for exothermic reactions. The reduced reactor volume at any given time also minimizes the risk associated with hazardous reagents.

For a large-scale batch synthesis, process parameters must be carefully controlled. For the Williamson etherification, this includes managing the exotherm during the addition of the base and alkylating agent. Purification at scale is also a major consideration. While laboratory-scale purification might rely on column chromatography, industrial-scale production would favor more economical methods like recrystallization or vacuum distillation to achieve the required product purity. The development of a scalable protocol involves identifying a crystallization solvent system that provides high recovery of pure this compound while leaving impurities in the mother liquor. googleapis.com

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

Applying the principles of green chemistry is essential for developing environmentally sustainable synthetic routes. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Waste Prevention: The synthetic route should be designed to minimize byproducts. For example, optimizing the regioselectivity of the precursor synthesis prevents the formation of unwanted isomers that must be separated and disposed of.

Atom Economy: The Williamson ether synthesis generally has good atom economy, but the formation of a salt byproduct (e.g., NaBr or KBr) is unavoidable. Catalytic approaches that could, in theory, form the C-O bond directly from an alcohol and an alkene would be ideal but are not yet practical for this specific transformation.

Safer Solvents and Auxiliaries: Traditional solvents like DMF are effective but pose health risks. Research into greener alternatives, such as bio-derived solvents like Cyrene or ionic liquids, is an active area. For the etherification step, using a solvent like acetone or 2-butanone, which are less toxic than DMF, is a greener choice.

Design for Energy Efficiency: Performing reactions at or near ambient temperature reduces energy consumption. The use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions. Microwave-assisted synthesis can also be explored to dramatically reduce reaction times and energy input compared to conventional heating.

Use of Catalysis: The synthesis relies on both stoichiometric bases (like K₂CO₃) and catalytic reagents (like Pd complexes for cyanation). Maximizing the efficiency and recyclability of catalysts is a key green objective.

By systematically evaluating each step of the synthesis against these principles, a more sustainable and economically viable process for producing this compound can be achieved.

Mechanistic Investigations of Chemical Transformations Involving 4 Butoxy 2 Fluorobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) on the Fluorobenzonitrile Core of 4-Butoxy-2-fluorobenzonitrile

The structure of this compound is well-suited for nucleophilic aromatic substitution (SNAr) reactions. The benzene (B151609) ring is 'activated' towards nucleophilic attack by the presence of the strongly electron-withdrawing nitrile (-CN) group. For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. In this molecule, the nitrile group is in the ortho position to the fluorine atom, which serves as the leaving group. This geometric arrangement is crucial for the stabilization of the reaction intermediate.

The mechanism proceeds via a two-step addition-elimination pathway. First, a nucleophile attacks the carbon atom bonded to the fluorine. This attack is favored because the electronegativity of the fluorine atom and the electron-withdrawing effect of the nitrile group make this carbon electrophilic. This initial addition breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and, critically, onto the electronegative nitrogen atom of the nitrile group. This delocalization provides significant stabilization, lowering the activation energy for the first, rate-determining step.

In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion. Fluorine is an effective leaving group in SNAr reactions, a fact attributed to its high electronegativity which polarizes the C-F bond, facilitating the initial nucleophilic attack. A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be used to displace the fluoride.

Table 1: Representative SNAr Reactions on this compound

Nucleophile (Nu-)Reagent ExampleProduct
MethoxideSodium methoxide (NaOMe)4-Butoxy-2-methoxybenzonitrile
EthanethiolateSodium ethanethiolate (NaSEt)4-Butoxy-2-(ethylthio)benzonitrile
DiethylamineDiethylamine (HN(Et)₂)4-Butoxy-2-(diethylamino)benzonitrile
PhenoxideSodium phenoxide (NaOPh)4-Butoxy-2-phenoxybenzonitrile

Reactivity and Derivatization of the Nitrile Functionality in this compound

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a range of chemical transformations. The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles, and the triple bond can be reduced.

Hydrolysis: The nitrile group can be hydrolyzed under either acidic or basic conditions. Acid-catalyzed hydrolysis typically proceeds via protonation of the nitrile nitrogen, followed by attack by water to form an imidic acid, which then tautomerizes to an amide (4-Butoxy-2-fluorobenzamide). Further hydrolysis of the amide under forcing conditions yields the corresponding carboxylic acid (4-Butoxy-2-fluorobenzoic acid). Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, eventually leading to the carboxylate salt after workup.

Reduction: The nitrile group can be reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium on carbon under a hydrogen atmosphere. google.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to yield (4-butoxy-2-fluorophenyl)methanamine. guidechem.com The synthesis of the related compound 4-fluorobenzylamine via the reduction of 4-fluorobenzonitrile highlights the feasibility of this method. nih.gov

Reaction with Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile carbon to form an intermediate imine salt. Subsequent hydrolysis of this intermediate yields a ketone. For example, reaction with methylmagnesium bromide would lead to the formation of 1-(4-butoxy-2-fluorophenyl)ethan-1-one after acidic workup.

Table 2: Derivatization of the Nitrile Group in this compound

Reaction TypeReagentsProduct
Acid Hydrolysis (partial)H₂SO₄, H₂O, heat4-Butoxy-2-fluorobenzamide
Acid Hydrolysis (full)H₂SO₄, H₂O, prolonged heat4-Butoxy-2-fluorobenzoic acid
Catalytic HydrogenationH₂, Raney Nickel(4-Butoxy-2-fluorophenyl)methanamine
Chemical Reduction1. LiAlH₄ 2. H₂O(4-Butoxy-2-fluorophenyl)methanamine
Grignard Reaction1. CH₃MgBr 2. H₃O⁺1-(4-Butoxy-2-fluorophenyl)ethan-1-one

Ether Cleavage and Alkoxy Group Transformations of this compound

The butoxy ether group (-O-C₄H₉) in this compound is generally stable but can be cleaved under strongly acidic conditions. This reaction typically requires heating with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).

The mechanism of ether cleavage depends on the structure of the alkyl group. Since the butoxy group is a primary ether, the cleavage proceeds via an Sₙ2 mechanism. The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). Subsequently, the halide anion (Br⁻ or I⁻), a good nucleophile, attacks the less sterically hindered carbon of the C-O bond. In this case, the attack occurs at the primary carbon of the butyl group, displacing 2-fluoro-4-hydroxybenzonitrile (B1301987) as the leaving group. The products of the reaction are therefore 2-fluoro-4-hydroxybenzonitrile and the corresponding 1-halobutane (1-bromobutane or 1-iodobutane). The C(aryl)-O bond is not cleaved, as sp²-hybridized carbons are resistant to Sₙ2 attack.

Table 3: Ether Cleavage of this compound

ReagentMechanismProducts
Concentrated HBr, heatSₙ22-Fluoro-4-hydroxybenzonitrile and 1-Bromobutane
Concentrated HI, heatSₙ22-Fluoro-4-hydroxybenzonitrile and 1-Iodobutane

Regioselective and Chemoselective Reactivity Studies of this compound Derivatives

This compound possesses three distinct functional groups: the C-F bond susceptible to SNAr, the nitrile group, and the butoxy ether. The selective transformation of one group in the presence of the others is a key challenge and depends heavily on the choice of reagents and reaction conditions.

SNAr vs. Nitrile/Ether Reaction: Nucleophilic reagents under basic or neutral conditions will preferentially react at the C-F bond via the SNAr mechanism, as this is the most activated site for nucleophilic attack. The nitrile and ether groups are generally unreactive under these conditions. For example, sodium methoxide in methanol at reflux would selectively yield 4-butoxy-2-methoxybenzonitrile.

Ether Cleavage vs. Nitrile Hydrolysis: Strong, non-nucleophilic acids at high temperatures will favor ether cleavage. While these conditions can also promote nitrile hydrolysis, the ether cleavage often proceeds under conditions where the nitrile may remain intact or only partially hydrolyze, allowing for potential selectivity.

Nitrile Reduction vs. C-F Bond Hydrogenolysis: Catalytic hydrogenation of the nitrile group must be carefully controlled. While many catalysts can selectively reduce the nitrile to an amine, more forcing conditions or certain catalysts (like palladium) can sometimes lead to competitive hydrodefluorination (cleavage of the C-F bond). The use of catalysts like Raney nickel or specific reaction conditions can enhance the chemoselectivity for nitrile reduction.

Table 4: Chemoselective Transformations of this compound

Target Functional GroupReagents and ConditionsExpected Major Product
C-F BondNaNH₂, liquid NH₃2-Amino-4-butoxybenzonitrile
Nitrile GroupH₂, Raney Ni, NH₃/EtOH(4-Butoxy-2-fluorophenyl)methanamine
Ether GroupHBr (conc.), heat2-Fluoro-4-hydroxybenzonitrile

Catalytic Transformations Utilizing this compound as a Substrate

The functional groups of this compound make it a potential substrate for various catalytic transformations, particularly transition metal-catalyzed cross-coupling reactions and catalytic reductions.

Cross-Coupling Reactions: The C-F bond, while strong, can be activated by transition metal catalysts, typically those based on nickel or palladium. Nickel-catalyzed Suzuki-Miyaura coupling reactions have been shown to be effective for the C-F bond activation of substrates like 2-fluorobenzofurans. nih.gov By analogy, this compound could potentially be coupled with arylboronic acids in the presence of a suitable nickel catalyst and a base to form 2-aryl-4-butoxybenzonitrile derivatives. This provides a powerful method for forming new carbon-carbon bonds at the 2-position.

Catalytic Hydrogenation: As discussed in section 3.2, the most common catalytic transformation of this substrate is the hydrogenation of the nitrile group to a primary amine. This reaction is of significant industrial importance. Studies on the hydrogenation of related benzonitriles show that catalysts based on iron, cobalt, rhodium, and nickel are effective. researchgate.net The reaction is often performed in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.

Table 5: Potential Catalytic Transformations of this compound

Reaction TypeCatalyst SystemSubstrate PartnerPotential Product
Suzuki-Miyaura CouplingNi(cod)₂ / PCy₃, BasePhenylboronic acid4-Butoxy-2-phenylbenzonitrile
Catalytic HydrogenationFe/SiO₂, H₂, NH₃-(4-Butoxy-2-fluorophenyl)methanamine
Carbonylative CouplingPd catalyst, COPhenylboronic acid4-Butoxy-2-benzoylbenzonitrile

Photochemical and Electrochemical Reactivity Studies of this compound

The study of photochemical and electrochemical reactions offers alternative, non-thermal methods for transforming this compound.

Photochemical Reactivity: Aromatic halides can undergo photochemical reactions upon UV irradiation. rsc.org For fluorinated aromatic compounds, this can lead to the homolytic cleavage of the C-F bond, generating an aryl radical. This highly reactive intermediate can then abstract a hydrogen atom from the solvent or participate in other radical reactions. For instance, irradiation of this compound in a hydrogen-donating solvent like isopropanol could potentially lead to reductive dehalogenation, yielding 4-butoxybenzonitrile. The presence of the nitrile and alkoxy groups on the aromatic ring will influence the excited state properties and subsequent reaction pathways.

Electrochemical Reactivity: The nitrile group is electrochemically active and can be reduced at a cathode. The electrochemical hydrogenation of benzonitrile (B105546) to benzylamine has been demonstrated as a viable synthetic route. acs.org This process involves the transfer of four electrons and four protons to the nitrile group, typically proceeding through an imine intermediate. Applying this method to this compound in an aqueous organic solvent with a suitable cathode (e.g., copper) could provide a green alternative to chemical reductants or high-pressure catalytic hydrogenation for the synthesis of (4-butoxy-2-fluorophenyl)methanamine.

Table 6: Potential Photo- and Electrochemical Reactions of this compound

Transformation TypeMethodReagents/ConditionsPotential Product
PhotochemicalUV IrradiationIsopropanol (solvent)4-Butoxybenzonitrile
ElectrochemicalCathodic ReductionAqueous electrolyte, Cu cathode(4-Butoxy-2-fluorophenyl)methanamine

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Butoxy 2 Fluorobenzonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Elucidation of 4-Butoxy-2-fluorobenzonitrile

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum allows for the identification of all hydrogen atoms in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electron-withdrawing cyano and fluoro groups and the electron-donating butoxy group. The aliphatic region would show distinct signals for the protons of the butoxy chain (-OCH₂CH₂CH₂CH₃), with characteristic multiplicities and integrations corresponding to their positions.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would show ten distinct signals: six for the aromatic carbons and four for the butoxy group carbons. The chemical shifts of the aromatic carbons are diagnostic, with the carbon atoms directly attached to the electronegative fluorine and oxygen atoms appearing at lower fields (higher ppm values). The nitrile carbon also has a characteristic chemical shift. rsc.org

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique. biophysics.orgdiva-portal.org It provides a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride and can be influenced by the other substituents on the ring. nih.gov Couplings between the fluorine nucleus and nearby protons (³JHF) and carbons (JCF) can also be observed, providing further structural confirmation. ed.ac.uk

Predicted NMR Data for this compound

This table presents predicted data based on standard substituent effects in NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and other conditions.

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
¹HH-3~7.3 - 7.5Doublet of DoubletsJH3-H5, JH3-F2
¹HH-5~6.8 - 7.0Doublet of DoubletsJH5-H6, JH5-H3
¹HH-6~7.5 - 7.7Triplet or Doublet of DoubletsJH6-H5, JH6-F2
¹H-OCH₂-~4.0 - 4.2TripletJ ≈ 6.5
¹H-OCH₂CH₂ -~1.7 - 1.9SextetJ ≈ 7.0
¹H-CH₂CH₂ CH₃~1.4 - 1.6SextetJ ≈ 7.5
¹H-CH₃~0.9 - 1.0TripletJ ≈ 7.4
¹³CC-1 (C-CN)~100 - 105Doublet²JCF
¹³CC-2 (C-F)~160 - 165Doublet¹JCF
¹³CC-3~115 - 120Doublet²JCF
¹³CC-4 (C-O)~160 - 165Singlet
¹³CC-5~110 - 115Singlet
¹³CC-6~130 - 135Doublet⁴JCF
¹³C-CN~115 - 118Singlet
¹³C-OCH₂-~68 - 70Singlet
¹³C-OCH₂C H₂-~30 - 32Singlet
¹³C-CH₂C H₂CH₃~19 - 21Singlet
¹³C-CH₃~13 - 15Singlet
¹⁹FF-2~ -110 to -130Multiplet

Mass Spectrometry Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org Under electron ionization (EI), this compound (Molecular Weight: 193.22 g/mol ) would first form a molecular ion ([M]⁺˙) at m/z 193.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, primarily involving the butoxy side chain, which is the most labile part of the molecule. youtube.com

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the ether oxygen is a common pathway for ethers. libretexts.org This would lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 150.

Loss of Butene: A common rearrangement for ethers involves the transfer of a hydrogen atom to the oxygen, followed by the elimination of an alkene. For the butoxy group, this would result in the loss of butene (C₄H₈), producing a radical cation corresponding to 2-fluoro-4-hydroxybenzonitrile (B1301987) at m/z 137.

Cleavage of the Aryl-Oxygen Bond: Direct cleavage of the C-O bond can lead to the loss of a butoxy radical (•OC₄H₉), generating a 2-fluorobenzonitrile (B118710) cation at m/z 121, or the formation of a butoxy cation at m/z 73.

Loss of the Butyl Group: Cleavage of the O-C bond of the ether linkage results in the loss of a butyl radical (•C₄H₉), yielding a cation at m/z 136.

Plausible Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Structure Fragmentation Pathway
193[C₁₁H₁₂FNO]⁺˙Molecular Ion ([M]⁺˙)
150[C₈H₆FNO]⁺Loss of •C₃H₇ (propyl radical) via alpha-cleavage
137[C₇H₄FNO]⁺˙Loss of C₄H₈ (butene) via rearrangement
136[C₇H₃FNO]⁺Loss of •C₄H₉ (butyl radical)
121[C₇H₄FN]⁺Loss of •OC₄H₉ (butoxy radical)
57[C₄H₉]⁺Butyl cation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These two techniques are often complementary. epequip.comthermofisher.com

Nitrile Group (C≡N): A sharp and strong absorption in the FT-IR spectrum and a strong signal in the Raman spectrum are expected around 2225-2235 cm⁻¹ for the C≡N stretching vibration. webqc.org

Aromatic Ring: The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

Aryl Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration is expected to produce a strong band in the FT-IR spectrum around 1240-1260 cm⁻¹, while the symmetric stretch appears near 1020-1040 cm⁻¹.

Alkyl Chain (C-H): The C-H stretching vibrations of the butoxy group's CH₂ and CH₃ groups will appear in the 2850-3000 cm⁻¹ range. C-H bending vibrations will be visible in the 1375-1470 cm⁻¹ region.

Carbon-Fluorine Bond (C-F): The C-F stretching vibration gives rise to a strong absorption in the FT-IR spectrum, typically in the 1200-1250 cm⁻¹ range.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique (Expected Intensity)
NitrileC≡N stretch2225 - 2235FT-IR (Strong), Raman (Strong)
Aromatic C-HC-H stretch3030 - 3100FT-IR (Medium), Raman (Strong)
Alkyl C-HC-H stretch2850 - 3000FT-IR (Strong), Raman (Strong)
Aromatic RingC=C stretch1450 - 1600FT-IR (Medium-Strong), Raman (Medium-Strong)
Aryl EtherAsymmetric C-O-C stretch1240 - 1260FT-IR (Strong), Raman (Weak)
Aryl FluorideC-F stretch1200 - 1250FT-IR (Strong), Raman (Medium)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Analysis of this compound

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. biocompare.com As an aromatic compound, this compound is expected to exhibit characteristic π → π* transitions. The benzene ring acts as the primary chromophore. The cyano, fluoro, and butoxy substituents will modify the absorption profile. The electron-donating butoxy group (an auxochrome) and the electron-withdrawing cyano and fluoro groups will cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene, likely towards longer wavelengths (a bathochromic shift). The spectrum is expected to show strong absorption bands in the UV region, typically between 200 and 300 nm.

Fluorescence Spectroscopy: This method measures the light emitted from a molecule after it has absorbed light. vernier.com Many aromatic compounds are fluorescent. If this compound is fluorescent, the technique could be used to study its excited electronic states. A fluorescence spectrum would show an emission band at a longer wavelength than the absorption band. The sensitivity and specificity of fluorescence make it a powerful tool for quantitative analysis at very low concentrations. biocompare.com

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a single crystal of sufficient quality can be grown, this technique can provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the molecular geometry.

Conformation: The exact conformation of the flexible butoxy chain in the solid state.

Planarity: Confirmation of the planarity of the benzonitrile (B105546) ring.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions like hydrogen bonds, dipole-dipole interactions, or π-stacking that govern the solid-state structure.

While a specific crystal structure for this compound is not publicly available, studies on related benzonitrile derivatives have successfully used co-crystallization methods to investigate their solid-state interactions, demonstrating the utility of this technique for this class of compounds. nih.gov

Chromatographic Methods (HPLC, GC, SFC) for Purity Assessment, Separation Science, and Isomer Analysis of this compound

Chromatographic techniques are indispensable for separating components of a mixture and are therefore critical for assessing the purity of this compound and separating it from potential isomers or impurities from its synthesis. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for purity determination. A reversed-phase method, using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable. Detection is typically achieved using a UV detector set to one of the compound's absorption maxima.

Gas Chromatography (GC): Due to its expected volatility, GC is also an excellent method for analyzing this compound. A capillary column with a non-polar or medium-polarity stationary phase would be used. A Flame Ionization Detector (FID) can be used for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities.

Supercritical Fluid Chromatography (SFC): SFC is a modern chromatographic technique that uses a supercritical fluid (often CO₂) as the mobile phase. It is particularly effective for the separation of isomers and can be a faster and more environmentally friendly alternative to HPLC for certain applications.

Computational Chemistry and Theoretical Modeling of 4 Butoxy 2 Fluorobenzonitrile

Quantum Chemical Calculations of Electronic Structure and Energetics of 4-Butoxy-2-fluorobenzonitrile

Quantum chemical calculations are fundamental to understanding the electronic makeup and stability of this compound. These methods, rooted in solving the Schrödinger equation, provide insights into the distribution of electrons within the molecule, which governs its chemical and physical properties.

The electronic structure dictates how the molecule interacts with other chemical species and with electromagnetic fields. Calculations can determine key energetic properties such as ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). For instance, studies on related fluorinated benzonitriles have shown that fluorine substitution can significantly alter ionization energies. acs.org Natural Bond Orbital (NBO) analysis is a common technique used to study charge delocalization and hyperconjugative interactions, which contribute to molecular stability. chemaxon.com These calculations reveal the intricate push-and-pull of electrons between the butoxy group, the fluorine atom, the nitrile group, and the benzene (B151609) ring, providing a quantitative picture of the molecule's electronic landscape.

Illustrative Table of Calculated Energetic Properties: This table represents the type of data generated from quantum chemical calculations for a molecule like this compound. The values are hypothetical and for illustrative purposes.

PropertyCalculated Value (Hartree)Calculated Value (eV)
Ground State Energy-785.123456-21364.34
Ionization Potential0.31258.50
Electron Affinity-0.0456-1.24
Dipole Moment3.453.45

Density Functional Theory (DFT) for Molecular Geometry, Reactivity Prediction, and Frontier Orbital Analysis of this compound

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods are used to determine the most stable three-dimensional arrangement of atoms in this compound, its molecular geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. For related molecules like 4-(Benzyloxy)-2-fluorobenzonitrile, experimental crystal structures provide valuable benchmarks for validating the accuracy of these calculated geometries. researchgate.net

DFT is also instrumental in predicting chemical reactivity. nih.gov Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, can be calculated to gauge the molecule's behavior. These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Related to the "escaping tendency" of electrons.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. vasp.at

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO indicate regions of the molecule likely to donate electrons (nucleophilic sites), while the LUMO shows regions likely to accept electrons (electrophilic sites). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a large gap suggests high stability and low reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich butoxy group and the benzene ring, while the LUMO would likely be centered on the electron-withdrawing nitrile group.

Illustrative Table of DFT-Calculated Reactivity Descriptors: This table shows representative DFT-calculated values for this compound. The values are for illustrative purposes.

ParameterDefinitionIllustrative Value (eV)
EHOMOEnergy of Highest Occupied Molecular Orbital-6.85
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-1.22
Energy Gap (ΔE)ELUMO - EHOMO5.63
Hardness (η)(ELUMO - EHOMO) / 22.815
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.035
Electrophilicity (ω)μ2 / (2η)2.89

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) for this compound

Computational methods are widely used to predict spectroscopic data, which is essential for chemical identification and structure elucidation. chemaxon.com

NMR Chemical Shifts: Quantum chemical calculations, particularly DFT, can predict the 1H, 13C, and 19F NMR chemical shifts of this compound. nmrdb.org These calculations involve determining the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. Theoretical predictions are invaluable for assigning peaks in experimental spectra and can help distinguish between different isomers or conformers. While gas-phase calculations are common, more accurate predictions often require including solvent effects through models like the Polarizable Continuum Model (PCM).

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.netsigmaaldrich.com This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as the characteristic C≡N stretch of the nitrile group or the C-F and C-O stretching vibrations. Theoretical frequencies are often systematically scaled to better match experimental results, accounting for approximations in the computational method and anharmonicity effects. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

While quantum chemical calculations typically focus on a single, static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov This approach is crucial for understanding the dynamic behavior of this compound.

Conformational Analysis: The butoxy chain of this compound is flexible, allowing the molecule to adopt various conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This provides insight into the molecule's flexibility and the relative populations of different shapes it might adopt in a liquid or solution phase.

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other in a condensed phase (e.g., as a pure liquid or in a solvent). acs.org Simulations of benzonitrile (B105546) have revealed strong orientational correlations, with molecules tending to align in an antiparallel fashion due to dipole-dipole interactions. acs.orgstanford.edu For this compound, MD can model how the polar nitrile and fluoro groups, along with the nonpolar butoxy chain, mediate interactions with neighboring molecules or solvent molecules. This analysis helps explain macroscopic properties like boiling point, viscosity, and solubility.

Elucidation of Reaction Mechanisms via Transition State Calculations Involving this compound

Computational chemistry provides indispensable tools for mapping out the pathways of chemical reactions. To transform from reactants to products, molecules must pass through a high-energy configuration known as the transition state (TS). vasp.at Locating this TS on the potential energy surface is key to understanding a reaction's mechanism and predicting its rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the nitrile group, computational methods can be used to find the geometry and energy of the relevant transition states. ucsb.edu Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are employed to locate these first-order saddle points on the energy surface. github.io Once the TS is found, a frequency calculation is performed to verify its identity; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. scm.com The energy difference between the reactants and the transition state gives the activation energy barrier, a critical factor determining the reaction kinetics. vasp.at Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can trace the minimum energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired chemical species. github.io

Structure-Reactivity Relationship (SRR) Theoretical Frameworks for Fluorinated Benzonitrile Derivatives including this compound

Structure-Reactivity Relationship (SRR) frameworks aim to correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. For a series of related compounds like fluorinated benzonitrile derivatives, these models can predict the properties of new molecules without the need for extensive experimentation.

Exploration of 4 Butoxy 2 Fluorobenzonitrile in Materials Science and Applied Chemistry

Role as a Building Block for Advanced Organic Materials (e.g., polymers, liquid crystals, dyes)

The molecular architecture of 4-Butoxy-2-fluorobenzonitrile makes it an exemplary precursor for a variety of advanced organic materials. Fluorinated benzonitriles are recognized as crucial intermediates in materials science, particularly as precursors for liquid crystals and the components of organic light-emitting diodes (OLEDs). The fluorine atom can significantly influence the electronic environment of the aromatic ring, while the butoxy group enhances solubility in organic solvents and introduces conformational flexibility.

In the field of liquid crystals (LCs) , the presence and position of fluorine substituents are critical for tuning dielectric anisotropy, a key parameter for display technologies. Research on analogous compounds, such as fluorinated alkoxycyanobiphenyls, has demonstrated that selective fluorination can modulate mesophase behavior, often broadening the temperature range of the nematic phase. The 4-butoxy group contributes to the formation of calamitic (rod-like) structures essential for LC phases, and its length can be varied to fine-tune the transition temperatures. The nitrile group provides a strong dipole moment, which is fundamental to the alignment of the molecules in an electric field. Therefore, this compound is a highly suitable building block for synthesizing liquid crystal molecules with specific, tailored properties for advanced display applications.

For polymers , the nitrile group offers a versatile reaction site. It can participate in cyclotrimerization reactions to form triazine-based networks, leading to highly cross-linked, thermally stable polymers. Furthermore, the nitrile can be chemically transformed into other functional groups, such as amines or carboxylic acids, which can then be used as monomers for polymerization. For instance, related amino-fluorobenzonitrile compounds are used as precursors for high-performance fluorinated polyimides, which are sought after in the aerospace and electronics industries for their thermal resilience.

The chromophoric nature of the substituted benzene (B151609) ring also suggests its utility in the synthesis of dyes . By extending the conjugation of the system through chemical modification of the nitrile group or by coupling reactions at other positions on the ring, it is possible to create molecules that absorb and emit light at specific wavelengths for applications in textiles, imaging, and optical data storage.

Table 1: Influence of Functional Groups on Material Properties

Functional Group Property Contribution Potential Application
2-Fluoro Modulates dielectric anisotropy, enhances thermal stability Liquid Crystal Displays
4-Butoxy Induces mesophase behavior, enhances solubility, provides flexibility Liquid Crystals, Processable Polymers
Nitrile (-CN) Provides strong dipole moment, serves as a reactive site for polymerization Liquid Crystals, Thermoset Polymers

Precursor in the Synthesis of Functionalized Organic Molecules for Sensor Development

The development of chemical sensors relies on molecular probes that can selectively interact with a target analyte and produce a measurable signal. This compound serves as a valuable scaffold for creating such functionalized molecules. The nitrile group is a key functional handle that can be readily converted into other groups capable of analyte recognition.

For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine. These resultant groups can act as hydrogen bond donors or acceptors, or as coordination sites for metal ions, forming the basis of a sensor's recognition unit. A functionalized molecule derived from this precursor could be designed to bind with specific analytes, leading to a change in its optical or electronic properties. Research has shown that functionalized organic molecules are integral to the creation of chemoresistive and colorimetric sensors for detecting a wide range of chemical species.

Furthermore, the entire this compound unit can be incorporated into a larger sensor molecule. The butoxy and fluoro groups can be used to tune the molecule's solubility and electronic properties, thereby optimizing its performance in a specific sensing environment (e.g., aqueous solutions or organic media). The development of sensors based on functionalized nanoparticles or modified nanowire surfaces often requires organic molecules with specific binding sites and tailored physical properties, a role for which derivatives of this compound are well-suited.

Application in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. In this context, this compound has potential applications in designing both "host" and "guest" molecules for molecular recognition events.

The flexible, hydrophobic butoxy chain is an ideal "guest" moiety for sequestration within the cavities of various macrocyclic "host" molecules, such as cyclodextrins or pillararenes. The binding of the butoxy group inside a hydrophobic cavity is driven by the hydrophobic effect, leading to the formation of stable host-guest complexes in aqueous media. This interaction can be used to control the solubility of the molecule, protect it from the external environment, or assemble it into larger, ordered structures.

Conversely, this compound can be used as a building block to construct larger host molecules. For example, multiple units could be linked together to form a macrocycle. The aromatic rings could form the rigid framework of the cavity, while the strategically placed functional groups could provide specific recognition sites for guest binding. The selective binding of guests is a cornerstone of applications ranging from separation processes to the design of molecular sensors and drug delivery systems.

Potential in Catalysis and Ligand Design for Metal Complexes

In the field of coordination chemistry and catalysis, benzonitrile (B105546) derivatives are known to function as ligands for transition metals. The nitrile group can coordinate to a metal center through its nitrogen lone pair, acting as a σ-donor. This interaction can stabilize the metal complex and influence its catalytic activity.

Recent studies have shown that benzonitrile-containing ligands can be explicitly designed to modulate the properties of catalysts, for example, in nickel-catalyzed cross-coupling reactions. In such systems, the benzonitrile moiety can act as an electron-accepting group to promote key steps in the catalytic cycle, such as reductive elimination. Therefore, this compound could be used directly as a ligand or, more likely, be incorporated into a larger, multidentate ligand structure. The electronic properties of the ligand can be fine-tuned by the presence of the electron-withdrawing fluorine atom and the electron-donating butoxy group, allowing for precise control over the behavior of the metal catalyst.

Furthermore, the nitrile group can serve as a synthetic intermediate for creating more complex coordinating groups. For instance, it can react with amines to form amidines or be used in the synthesis of heterocyclic ligands like pyridines or triazines, which are ubiquitous in coordination chemistry and catalysis. This versatility makes this compound a promising precursor for developing novel ligands for a wide range of catalytic transformations.

Table 2: Potential Applications Based on Reactive Sites

Molecular Site Type of Reaction Resulting Structure/Application
Nitrile Group Coordination to Metal Ligand for Catalysis
Nitrile Group Reduction Primary Amine (for polymerization, derivatization)
Nitrile Group Hydrolysis Carboxylic Acid (for sensors, surface modification)
Aromatic Ring Electrophilic Substitution Further functionalized aromatic systems
Butoxy Group Host-Guest Interaction Guest moiety for supramolecular assemblies

Utilization in Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the properties of conjugated organic molecules to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Fluorinated benzonitriles are valuable materials in this area, particularly for OLEDs. They are often used as building blocks for host materials or emissive dopants.

The combination of the electron-withdrawing nitrile and fluorine groups makes the aromatic ring electron-deficient. This property is highly desirable for host materials in phosphorescent OLEDs (PhOLEDs) or for emitters exhibiting thermally activated delayed fluorescence (TADF). An electron-deficient core can help to balance charge injection and transport within the device, leading to higher efficiency. The butoxy group can improve the processability and film-forming properties of the final material, enabling fabrication of devices from solution.

Research on structurally similar molecules has shown that derivatives of fluorinated benzonitriles can be used to synthesize high-performance TADF emitters. These materials can harvest both singlet and triplet excitons for light emission, theoretically allowing for 100% internal quantum efficiency in OLEDs. The specific substitution pattern of this compound, with its defined electronic and steric properties, makes it a promising candidate for designing next-generation materials for efficient and stable optoelectronic devices.

Derivatization for Surface Modification and Interface Science Applications

Controlling the chemical and physical properties of surfaces is crucial for applications ranging from biocompatible materials to microelectronics. This compound can be derivatized to create molecules suitable for surface modification. The key to this application is the conversion of one of its functional groups into a moiety that can covalently or non-covalently bind to a substrate.

As mentioned previously, the nitrile group can be converted to an amine or a carboxylic acid. These groups are commonly used to anchor molecules onto surfaces like metal oxides (e.g., silicon dioxide, titanium dioxide) or functionalized polymers. For example, a carboxylic acid derivative could form a self-assembled monolayer (SAM) on an oxide surface.

The properties of the modified surface would be dictated by the exposed parts of the molecule. The hydrophobic butoxy chain would create a non-polar, water-repellent surface. The fluorinated aromatic ring could also contribute to low surface energy and potentially introduce specific electronic properties at the interface. Such modified surfaces could be used to control wetting, improve adhesion, or create platforms for the specific binding of biological molecules.

Environmental Transformation and Degradation Pathways of 4 Butoxy 2 Fluorobenzonitrile

Hydrolytic Stability and Transformation Product Analysis

Hydrolysis is a chemical reaction with water that can lead to the breakdown of certain functional groups. For 4-Butoxy-2-fluorobenzonitrile, the nitrile group (-CN) is susceptible to hydrolysis. The hydrolysis of benzonitrile (B105546), a related compound, has been shown to yield benzoic acid under acidic conditions semanticscholar.orgallen.in. This process involves the initial protonation of the nitrogen atom, followed by a rate-limiting attack of water on the carbon atom of the nitrile group semanticscholar.org.

Based on this, the hydrolysis of this compound would likely proceed through the conversion of the nitrile group to a carboxylic acid group, forming 4-butoxy-2-fluorobenzoic acid. Ammonia would be released as a byproduct allen.in. The stability of the butoxy group and the carbon-fluorine bond under typical environmental pH conditions is generally higher than that of the nitrile group to hydrolysis.

Table 2: Predicted Hydrolytic Transformation of this compound

Functional GroupReactionPrimary Transformation ProductByproduct
Nitrile (-CN)Acid-catalyzed hydrolysis4-Butoxy-2-fluorobenzoic acidAmmonia

Microbial Biotransformation Pathways and Metabolite Identification (without discussing environmental risk or toxicology)

Microbial biotransformation is a key process in the environmental degradation of organic compounds, mediated by the enzymatic activities of microorganisms medcraveonline.commedcraveonline.comresearchgate.net. The presence of a fluorine atom on the aromatic ring of this compound can significantly influence its susceptibility to microbial attack. Organofluorine compounds are often more resistant to degradation due to the strength of the carbon-fluorine bond nih.gov.

However, microbial degradation of fluorinated compounds can be initiated by transformations at other positions on the molecule mdpi.com. For this compound, initial microbial attack could occur at the butoxy group or the nitrile group.

Attack on the Butoxy Group: Microorganisms may utilize ether-cleaving enzymes to break the ether linkage of the butoxy group. This would result in the formation of 4-hydroxy-2-fluorobenzonitrile and butanol. The resulting phenol (B47542) could then undergo further degradation, potentially involving ring cleavage.

Attack on the Nitrile Group: Some microorganisms possess nitrile hydratase and amidase enzymes that can convert nitriles to the corresponding carboxylic acids via an amide intermediate. This pathway would transform this compound into 4-butoxy-2-fluorobenzoic acid.

Studies on the anaerobic biotransformation of fluoronitrobenzenes have shown that the primary transformation pathway is the reduction of the nitro group, with reductive defluorination being a less common event nih.gov. This suggests that for this compound, defluorination might not be the initial or primary step in its microbial degradation. The microbial communities involved in the degradation of such compounds can be diverse, including various bacteria and fungi medcraveonline.comnih.gov.

Table 3: Plausible Initial Microbial Biotransformation Pathways for this compound

Initial Site of AttackEnzymatic ProcessPotential Intermediate Metabolites
Butoxy GroupEther cleavage4-Hydroxy-2-fluorobenzonitrile, Butanol
Nitrile GroupNitrile hydration and hydrolysis4-Butoxy-2-fluorobenzamide, 4-Butoxy-2-fluorobenzoic acid

Oxidative Degradation in Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater wikipedia.orgmembranechemicals.com. AOPs rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are strong, non-selective oxidizing agents wikipedia.orgmembranechemicals.com. These radicals can react with and degrade a wide range of organic compounds, including aromatic compounds wikipedia.orgmembranechemicals.com.

The degradation of this compound in AOPs would likely be initiated by the attack of hydroxyl radicals. This can occur through several mechanisms:

Hydroxyl Radical Addition to the Aromatic Ring: This leads to the formation of hydroxylated intermediates. Subsequent reactions can result in the opening of the aromatic ring and further oxidation of the resulting aliphatic compounds.

Hydrogen Abstraction from the Butoxy Group: Hydroxyl radicals can abstract a hydrogen atom from the butoxy side chain, initiating a series of oxidation reactions that can lead to the cleavage of the side chain.

Common AOPs include the use of ozone (O3), hydrogen peroxide (H2O2), and UV light wikipedia.orgresearchgate.net. These processes are designed to mineralize organic pollutants, converting them into carbon dioxide, water, and inorganic ions wikipedia.org. However, the formation of transformation products is possible, and in some cases, these by-products can be more persistent than the parent compound mostwiedzy.pl.

Table 4: Overview of Advanced Oxidation Processes for Organic Pollutant Degradation

AOP MethodOxidizing SpeciesGeneral Mechanism
Ozonation (O3)Ozone, Hydroxyl RadicalsDirect reaction with ozone or indirect reaction with •OH
UV/H2O2Hydroxyl RadicalsPhotolysis of H2O2 to generate •OH
Fenton (Fe2+/H2O2)Hydroxyl RadicalsCatalytic decomposition of H2O2 by Fe2+
Photo-Fenton (Fe2+/H2O2/UV)Hydroxyl RadicalsFenton reaction enhanced by UV light

Analytical Method Development and Validation for 4 Butoxy 2 Fluorobenzonitrile

Development of Trace Analysis Methods for 4-Butoxy-2-fluorobenzonitrile in Complex Chemical Matrices

The detection and quantification of this compound at trace levels are often required in complex chemical matrices, such as crude reaction mixtures, process streams, or environmental samples. These matrices may contain starting materials (e.g., 2-fluoro-4-hydroxybenzonitrile (B1301987), 1-bromobutane), reagents (e.g., potassium carbonate), solvents (e.g., acetone), and potential side-products, all of which can interfere with the analysis. prepchem.com The development of a suitable trace analysis method focuses on achieving high sensitivity and selectivity.

Key steps in method development include:

Sample Preparation: The primary goal is to isolate this compound from interfering matrix components and concentrate it to a detectable level. Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed. For instance, LLE with a non-polar solvent like ether could be used to extract the compound from an aqueous phase, after which the solvent can be evaporated and the residue reconstituted in a smaller volume of a suitable solvent for analysis. prepchem.com

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for separating the analyte from matrix components.

HPLC: A reversed-phase HPLC method using a C18 column is a common choice. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water would likely provide effective separation of the relatively non-polar this compound from more polar impurities.

GC: Given the compound's volatility, GC is also a highly suitable technique. A capillary column with a non-polar or intermediate-polarity stationary phase can be used. Temperature programming is essential to ensure good resolution and peak shape. Gas-liquid chromatography (GLC) has been noted as a method for monitoring the progress of its synthesis, indicating its suitability for analysis. prepchem.com

Detection: The choice of detector is critical for achieving the required sensitivity for trace analysis.

For HPLC, a Diode Array Detector (DAD) or Ultraviolet (UV) detector would be effective, exploiting the chromophore of the benzonitrile (B105546) group.

For GC, a Flame Ionization Detector (FID) offers good sensitivity for organic compounds. For even greater sensitivity and selectivity, a Mass Spectrometry (MS) detector is preferred.

The aim is to develop a method that minimizes sample preparation time while maximizing sensitivity and throughput, a principle that can be enhanced by advanced techniques like two-dimensional chromatography. nih.gov

Validation of Analytical Procedures (Specificity, Linearity, Accuracy, Precision, Detection Limits) for this compound

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose. fda.gov Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgfda.gov The key validation parameters are discussed below in the context of a hypothetical HPLC-UV method for this compound.

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org To demonstrate specificity, a solution containing this compound would be spiked with known related substances (e.g., starting materials, potential by-products). The chromatographic results must show that the peak for this compound is well-resolved from all other peaks.

Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.

Table 1: Illustrative Linearity Data for this compound Analysis

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.012,550
5.062,600
10.0124,900
25.0312,000
50.0625,100
100.01,251,000
Regression Analysis
Correlation Coefficient (r²) 0.9998
Slope 12505
Intercept 450

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by analyzing samples with known concentrations (e.g., spiked placebo or blank matrix) and comparing the measured value to the true value. The results are expressed as percent recovery.

Table 2: Illustrative Accuracy Data for this compound Analysis

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (n=3)Mean Recovery (%)
Low10.09.999.0
Medium50.050.8101.6
High100.0100.5100.5

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu Results are expressed as the relative standard deviation (%RSD).

Table 3: Illustrative Precision Data for this compound Analysis

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 2 days)
50.00.8%1.3%

Detection Limits:

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Both are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Hyphenated Techniques for Comprehensive Characterization and Quantification of this compound

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of chemical compounds. nih.gov For this compound, these methods provide both quantitative data and qualitative structural information from a single analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a premier technique for the analysis of volatile compounds. GC separates this compound from other components in a mixture, after which the MS detector fragments the molecule and records the mass-to-charge ratio of the fragments. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification. It can also be used for quantification, offering high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly versatile and can be used for a wide range of compounds. It is particularly useful for analyzing samples in liquid form or for compounds that may not be suitable for GC. The LC separates the components, and the MS provides molecular weight information and fragmentation data for structural elucidation. nih.gov This technique is invaluable for identifying unknown impurities and degradation products during synthesis and stability studies.

Other Spectroscopic Techniques: While not hyphenated in the same way, other spectroscopic methods are essential for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons. Fluorine-induced splitting patterns in both ¹H and ¹³C NMR would be characteristic of the compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the presence of key functional groups. For this compound, characteristic peaks would include a strong C≡N stretch for the nitrile group (around 2220-2240 cm⁻¹) and C-O-C stretches for the ether linkage (around 1250 cm⁻¹).

Quality Control and Assurance Protocols in Synthetic Chemistry Production of this compound

A robust Quality Control (QC) and Quality Assurance (QA) program is essential to ensure that the synthesis of this compound consistently yields a product of the required purity and quality. This involves testing at multiple stages of the production process.

Starting Material Control: The identity and purity of raw materials, such as 2-fluoro-4-hydroxybenzonitrile and 1-bromobutane, must be verified before use. This typically involves techniques like FT-IR for identity confirmation and GC or HPLC for purity assessment.

In-Process Controls (IPCs): The chemical reaction is monitored to ensure it proceeds to completion. As noted in synthetic procedures, techniques like Gas-Liquid Chromatography (GLC) can be used to track the disappearance of the starting material (e.g., 2-fluoro-4-hydroxybenzonitrile). prepchem.com This prevents the premature termination or unnecessary extension of the reaction time.

Final Product Testing: The isolated this compound must be tested against a pre-defined specification. This includes:

Assay/Purity: The purity of the final product is determined using a validated HPLC or GC method, as described in section 8.2.

Identification: The identity of the compound is confirmed using spectroscopic methods like FT-IR and comparison of the retention time in a chromatographic system with that of a reference standard.

Impurity Profiling: The levels of any specified and unspecified impurities are quantified.

Physical Properties: Parameters like melting point and appearance are checked.

Stability Testing: Stability studies are conducted to determine the shelf-life of the compound under various storage conditions. A validated, stability-indicating analytical method is used to monitor for any degradation of the compound over time. fda.gov

Table 4: Example Quality Control Protocol for this compound

StageTest ParameterAnalytical MethodAcceptance Criteria
Raw Material Identity of 2-fluoro-4-hydroxybenzonitrileFT-IRSpectrum conforms to reference
Purity of 1-bromobutaneGC-FID≥ 99.0%
In-Process Reaction CompletionGC-FID2-fluoro-4-hydroxybenzonitrile ≤ 1.0%
Final Product AppearanceVisualWhite to off-white solid
IdentificationFT-IR, HPLC (Retention Time)Conforms to reference standard
Purity (Assay)HPLC-UV≥ 99.5%
Individual ImpurityHPLC-UV≤ 0.10%
Total ImpuritiesHPLC-UV≤ 0.50%

Intellectual Property and Regulatory Science Perspectives on 4 Butoxy 2 Fluorobenzonitrile

Patent Landscape Analysis for Synthetic Routes and Non-Biological Applications of 4-Butoxy-2-fluorobenzonitrile

A patent landscape analysis for this compound reveals that its intellectual property protection is primarily focused on its role as a key intermediate in the synthesis of high-value downstream products, rather than as a final product itself. The patents generally cover novel synthetic methodologies, improvements to existing synthetic routes that enhance yield or purity, and its incorporation into new chemical entities with specific industrial applications.

Synthetic Routes: The most common synthetic strategy documented for this compound and analogous structures is the Williamson ether synthesis. This method involves the reaction of a phenol (B47542) with an alkylating agent in the presence of a base. For this specific compound, a typical route involves the alkylation of 2-fluoro-4-hydroxybenzonitrile (B1301987) with 1-bromobutane, using a base such as potassium carbonate in a suitable solvent like acetone (B3395972) prepchem.com.

An alternative approach is through nucleophilic aromatic substitution (SNAr) on a difluorinated precursor, such as 2,4-difluorobenzonitrile (B34149). In this reaction, the fluorine atom at the 4-position is selectively replaced by the butoxy group by reacting it with sodium butoxide. The selectivity is driven by the strong electron-withdrawing effect of the nitrile group, which activates the para position for nucleophilic attack masterorganicchemistry.com.

Non-Biological Applications: Patents referencing fluorinated benzonitrile (B105546) compounds highlight their importance as intermediates in several key industrial sectors google.com. The primary application areas include:

Liquid Crystals: The rigid core of the benzonitrile group combined with the specific electronic properties imparted by the fluorine and alkoxy substituents makes these molecules ideal precursors for liquid crystal materials used in displays.

Agrochemicals: Many modern herbicides and pesticides incorporate fluorinated aromatic moieties. Fluorobenzonitriles are common starting materials for creating these complex active ingredients google.com.

Materials Science: These compounds can be used in the synthesis of specialty polymers and coatings where specific thermal or electronic properties are required chemimpex.com.

The following interactive table summarizes the common themes found in the patent landscape for this class of compounds.

AspectDescription of Patented TechnologyTypical Patent Claims
Synthetic Route (Etherification) Alkylation of 2-fluoro-4-hydroxybenzonitrile with a butylating agent (e.g., 1-bromobutane) in the presence of a base."A process for the preparation of this compound comprising reacting 2-fluoro-4-hydroxybenzonitrile with a butyl halide..."
Synthetic Route (SNAr) Nucleophilic aromatic substitution of 2,4-difluorobenzonitrile with a butoxide salt."A method for synthesizing this compound by the selective displacement of a fluorine atom from a difluorobenzonitrile precursor..."
Application as Intermediate Use of this compound as a starting material or intermediate in the synthesis of novel liquid crystal compounds, agrochemicals, or specialty polymers."A liquid crystal composition comprising a compound synthesized from this compound..."
Process Improvement Innovations in reaction conditions, catalysts, or purification methods that lead to higher yield, lower cost, or improved purity."An improved method for purifying this compound to a purity of >99.5%..."

Regulatory Considerations for Chemical Manufacturing and Registration

The manufacturing, importation, and use of industrial chemicals like this compound are governed by stringent regulatory frameworks designed to protect human health and the environment. The two most prominent regulatory systems are the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union and the Toxic Substances Control Act (TSCA) in the United States.

TSCA Status: The TSCA Inventory, maintained by the U.S. Environmental Protection Agency (EPA), is a list of all existing chemical substances manufactured, processed, or imported in the United States epa.gov. A search of the public TSCA inventory and analysis of related compounds suggest that this compound is not listed. For instance, the closely related compound 4-Butoxy-2,6-difluorobenzonitrile is noted as not being on the TSCA inventory synquestlabs.com. A substance not on the inventory is considered a "new chemical substance." Before a new chemical can be manufactured or imported for commercial purposes, a Pre-Manufacture Notice (PMN) must be submitted to the EPA at least 90 days prior wiley.law. The PMN process involves a thorough review of the chemical's potential risks.

REACH Status: Under the EU's REACH regulation, manufacturers or importers of substances in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA) europa.eu. A search of the ECHA registered substances database for this compound indicates it is not currently registered. Therefore, any company intending to manufacture or import this substance into the EU at or above the one-tonne threshold would need to complete a full registration, which includes the submission of a comprehensive technical dossier detailing the substance's properties and hazards.

The regulatory status and requirements are summarized in the table below.

Regulatory FrameworkJurisdictionCurrent StatusRequirement for Commercial Manufacturing/Import
Toxic Substances Control Act (TSCA) United StatesPresumed "New Chemical Substance" (Not on public inventory)Submission of a Pre-Manufacture Notice (PMN) to the EPA prior to manufacturing or import.
REACH European UnionNot RegisteredSubmission of a full registration dossier to ECHA for quantities ≥ 1 tonne/year.

Best Practices in Chemical Process Development and Scale-Up for this compound

Scaling up the synthesis of this compound from the laboratory to an industrial plant requires careful consideration of chemical and physical parameters to ensure safety, efficiency, and product quality. The transition from a small-scale flask to a large reactor introduces challenges related to heat transfer, mass transfer, and reaction control catsci.com.

Based on the likely Williamson ether synthesis route (2-fluoro-4-hydroxybenzonitrile with 1-bromobutane), key scale-up considerations include:

Reaction Kinetics and Thermal Safety: While this etherification is not violently exothermic, the heat generated must be managed. The ratio of surface area to volume decreases significantly as the reactor size increases, making heat removal less efficient catsci.com. Reaction calorimetry studies are essential to understand the heat flow and design an adequate cooling system to prevent thermal runaway illinois.edu.

Mass Transfer and Mixing: The reaction involves a solid base (potassium carbonate) in a liquid phase, making it a heterogeneous system. Efficient mixing is critical to ensure contact between the reactants. In a large reactor, inadequate agitation can lead to localized "hot spots" or areas of low reactivity, resulting in longer reaction times and increased byproduct formation arborpharmchem.com. The type of impeller and mixing speed must be carefully selected and optimized.

Reagent Addition and Control: The rate of addition of the alkylating agent (1-bromobutane) can influence selectivity and temperature control. A controlled addition rate is necessary to keep the reaction temperature within the desired range illinois.edu.

Solvent Selection and Work-Up: Solvent choice impacts reaction rate, product solubility, and ease of purification. While acetone is used in the lab, a higher-boiling solvent might be preferred in a plant setting for better temperature control. The post-reaction work-up, including quenching, extraction, and phase separation, can be challenging at scale due to the large volumes and potential for emulsion formation illinois.edu.

Impurity Profile and Purification: Potential impurities include unreacted starting materials, byproducts from over-alkylation, or isomers. The impurity profile must be well-characterized. The final purification step, likely crystallization, needs to be robust and scalable to consistently produce material of the required purity.

The following table details specific scale-up challenges and best practice mitigation strategies.

ChallengeBest Practice / Mitigation Strategy
Heat Management (Exotherm Control) Perform reaction calorimetry to determine heat of reaction. Ensure reactor has sufficient cooling capacity. Control the addition rate of reagents to manage heat evolution illinois.edu.
Mixing of Heterogeneous System Select appropriate reactor geometry and agitator design. Determine the optimal mixing speed through pilot studies to ensure efficient solid-liquid mass transfer arborpharmchem.com.
Process Time and Stability Conduct stability studies on all intermediates and the final product at reaction temperature to ensure they do not degrade over the longer processing times typical of large-scale operations arborpharmchem.com.
Work-up and Phase Separation Develop a robust quenching and extraction protocol. Design settling times and interface detection for large-scale liquid-liquid separations. Evaluate and mitigate the risk of emulsion formation.
Crystallization and Isolation Optimize crystallization parameters (solvent, temperature profile, seeding) to control particle size and purity. Ensure filtration and drying equipment is appropriately sized for the batch volume.

Future Research Directions and Emerging Opportunities for 4 Butoxy 2 Fluorobenzonitrile

Novel Synthetic Methodologies and Sustainable Production Approaches for 4-Butoxy-2-fluorobenzonitrile

Future research will likely focus on developing more environmentally friendly and efficient ways to synthesize this compound. Green chemistry principles are becoming increasingly important in chemical manufacturing. For instance, the use of ionic liquids as recyclable reaction media and catalysts presents a promising avenue for the synthesis of benzonitriles, potentially offering high yields and simplified product separation. rsc.orgresearchgate.net Another area of exploration is the catalytic pyrolysis of waste materials, such as polyethylene terephthalate (PET), in the presence of ammonia, which has been shown to produce benzonitrile (B105546) and related compounds. mdpi.com Adapting such methods could provide a sustainable route to precursors of this compound.

Furthermore, advancements in catalytic fluorination techniques are highly relevant. mdpi.com The development of novel fluorinating agents and catalytic systems that operate under mild conditions with high regioselectivity could significantly improve the synthesis of fluorinated aromatics like this compound. mdpi.com Research into processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks will be crucial for the sustainable production of this and other specialty chemicals.

Research AreaPotential Sustainable ApproachExpected Benefits
Synthesis Use of ionic liquids as recyclable catalysts and solvents. rsc.orgresearchgate.netReduced solvent waste, easier product recovery, and potential for catalyst recycling.
Feedstock Catalytic pyrolysis of plastic waste (e.g., PET) with ammonia. mdpi.comUtilization of waste streams, reducing reliance on fossil fuels.
Fluorination Development of more efficient and selective catalytic fluorination methods. mdpi.comHigher yields, fewer side products, and milder reaction conditions.

Exploration of Unconventional Reactivity Pathways and Functional Group Interconversions

The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids. nbinno.comresearchgate.net Future research could delve into unconventional transformations of the nitrile group in this compound. For example, radical-mediated intramolecular translocation of the cyano group could lead to novel molecular scaffolds. researchgate.net Additionally, exploring [3+2] cycloaddition reactions involving the nitrile group could open up pathways to complex heterocyclic structures. mdpi.com

The interplay between the butoxy, fluoro, and nitrile substituents on the aromatic ring likely imparts unique reactivity. A deeper investigation into how these groups electronically and sterically influence the reactivity of the benzene (B151609) ring could uncover novel synthetic applications. nbinno.com Functional group interconversions, which are fundamental in organic synthesis, could be systematically studied for this molecule to expand its utility as a building block. ub.eduvanderbilt.eduimperial.ac.uk

Functional GroupPotential InterconversionResulting Functionality
Nitrile (-CN)ReductionAmine (-CH₂NH₂) imperial.ac.uk
Nitrile (-CN)HydrolysisCarboxylic acid (-COOH) nbinno.com
Nitrile (-CN)CycloadditionHeterocyclic rings mdpi.com

Advanced Computational Modeling and Machine Learning Applications for Predicting Properties and Reactivity

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. Density Functional Theory (DFT) calculations can be employed to investigate the geometric and electronic structure of this compound and to model its behavior in chemical reactions. mdpi.comutexas.edu Such studies can provide insights into reaction mechanisms and help in the rational design of new synthetic routes. utexas.edu

Moreover, the application of machine learning (ML) in chemistry is a rapidly growing field. nih.govresearch.googlechemrxiv.org ML models can be trained on large datasets of chemical structures and their properties to predict the characteristics of new molecules with high accuracy. research.googlechemrxiv.org For this compound, ML could be used to predict various physicochemical properties, such as solubility, boiling point, and toxicity, as well as its potential biological activity. nih.gov Explainable ML approaches could further provide insights into the structure-property relationships governing its behavior. nih.gov

MethodologyApplication for this compoundPotential Outcome
DFT Calculations Modeling of reaction pathways and electronic structure. mdpi.comutexas.eduUnderstanding of reactivity and guidance for synthetic design.
Machine Learning Prediction of physicochemical and biological properties. nih.govresearch.googleRapid screening for potential applications and hazards.
Explainable ML Identification of key structural features influencing properties. nih.govDeeper understanding of structure-activity relationships.

Integration of this compound into Multifunctional Materials Systems

The presence of a fluorinated aromatic ring suggests that this compound could be a valuable building block for advanced materials. Fluorinated organic materials often exhibit unique electronic and optical properties, making them suitable for applications in electronics and optoelectronics. researchgate.net The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic molecules, which can facilitate electron injection and improve the stability of materials in electronic devices. researchgate.net

Future research could explore the incorporation of this compound into polymers or liquid crystals. The specific substitution pattern may lead to desirable properties such as thermal stability, specific liquid crystalline phases, or nonlinear optical behavior. The interplay of the flexible butoxy chain and the rigid, polar fluorinated benzonitrile core could be exploited to create materials with tunable properties for applications in displays, sensors, or data storage.

Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry Applications

The unique combination of functional groups in this compound opens up possibilities for its application in various interdisciplinary fields. The field of fluorine chemistry has significant overlap with medicinal chemistry and chemical biology, as the introduction of fluorine can dramatically alter the biological activity of a molecule. nih.govnih.gov Future studies could investigate the potential biological effects of this compound, for example, as an agrochemical, given that some substituted benzonitriles exhibit phytotoxic properties. cambridge.org

Furthermore, the fluorine atom can serve as a sensitive probe in ¹⁹F NMR spectroscopy, a technique that is increasingly used in molecular imaging and for studying biological processes. nih.govresearchgate.net This opens the door to developing derivatives of this compound as molecular probes for in vitro and in vivo studies. The exploration of this compound and its derivatives at the interface of chemistry, biology, and materials science holds significant promise for future discoveries. nih.gov

Q & A

Q. What are the common synthetic routes for 4-Butoxy-2-fluorobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 2-fluoro-4-hydroxybenzonitrile with 1-bromobutane in the presence of a base (e.g., K₂CO₃) to substitute the hydroxyl group with a butoxy moiety .
  • Step 2: Optimize solvent polarity (e.g., DMF or acetone) and temperature (80–120°C) to enhance reaction kinetics. Longer reaction times (12–24 hrs) may improve yield but risk side reactions like hydrolysis of the nitrile group.
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) .
  • FT-IR: Confirm nitrile group (C≡N stretch ~2220 cm⁻¹) and ether linkage (C-O-C ~1250 cm⁻¹) .
  • GC-MS/HPLC-MS: Assess purity and molecular ion peak ([M+H]⁺ at m/z 209.2) .
  • Elemental Analysis: Validate empirical formula (C₁₁H₁₂FNO) with <0.3% deviation .

Reference:

Q. How does the electron-withdrawing nitrile group influence the reactivity of the fluorinated aromatic ring?

Methodological Answer: The nitrile group directs electrophilic substitution to the meta position relative to itself, while the fluorine atom (ortho/para-directing) competes. Use DFT calculations to map electron density:

  • Step 1: Model the molecule using software like Gaussian or ORCA to visualize Löwdin charges.
  • Step 2: Predict regioselectivity in reactions (e.g., nitration or halogenation) based on charge distribution.
  • Step 3: Validate predictions experimentally via kinetic studies .

Reference:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Step 1: Conduct meta-analysis of existing studies to identify variables (e.g., assay type, cell lines, concentration ranges) causing discrepancies .
  • Step 2: Reproduce experiments under standardized conditions (e.g., NIH/3T3 cells, 10–100 µM dose).
  • Step 3: Apply statistical tools (ANOVA, Tukey’s HSD) to distinguish biological noise from true effects. Publish negative results to reduce publication bias .

Reference:

Q. What strategies improve regioselective functionalization of this compound for drug discovery?

Methodological Answer:

  • Strategy 1: Use directing groups (e.g., boronic esters) to block undesired positions during cross-coupling (Suzuki-Miyaura) .
  • Strategy 2: Employ transient protection of the nitrile group (e.g., silylation) to modulate reactivity .
  • Strategy 3: Screen catalysts (Pd/Cu systems) to enhance selectivity for C–H activation .

Q. How can computational modeling predict the environmental persistence of this compound?

Methodological Answer:

  • Step 1: Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential (log Kow) .
  • Step 2: Perform molecular dynamics simulations to assess interactions with soil enzymes (e.g., cytochrome P450).
  • Step 3: Validate with lab-based OECD 301F tests (aerobic degradation in activated sludge) .

Reference:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.